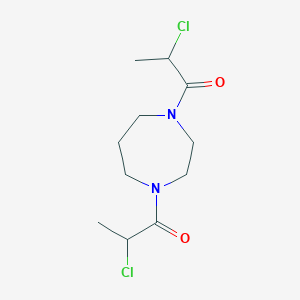
1,1'-(1,4-Diazepane-1,4-diyl)bis(2-chloropropan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,4-Diazepine, 1,4-bis(2-chloro-1-oxopropyl)hexahydro- is a derivative of 1,4-diazepine, a seven-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
The synthesis of 1H-1,4-Diazepine, 1,4-bis(2-chloro-1-oxopropyl)hexahydro- typically involves the reaction of hexahydro-1H-1,4-diazepine with 2-chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1H-1,4-Diazepine, 1,4-bis(2-chloro-1-oxopropyl)hexahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro groups in the compound can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature, depending on the specific reaction.
Scientific Research Applications
1H-1,4-Diazepine, 1,4-bis(2-chloro-1-oxopropyl)hexahydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-1,4-Diazepine, 1,4-bis(2-chloro-1-oxopropyl)hexahydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular processes and physiological responses. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1H-1,4-Diazepine, 1,4-bis(2-chloro-1-oxopropyl)hexahydro- can be compared with other similar compounds, such as:
1,4-Diazepine: The parent compound, which lacks the chloro and oxo substituents, and has different chemical and biological properties.
Benzodiazepines: A class of compounds that include a benzene ring fused to a diazepine ring, known for their anxiolytic and sedative effects.
Thienodiazepines: Similar to benzodiazepines but with a thiophene ring instead of a benzene ring, exhibiting unique pharmacological properties.
The uniqueness of 1H-1,4-Diazepine, 1,4-bis(2-chloro-1-oxopropyl)hexahydro- lies in its specific substituents, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
CAS No. |
78060-68-1 |
|---|---|
Molecular Formula |
C11H18Cl2N2O2 |
Molecular Weight |
281.18 g/mol |
IUPAC Name |
2-chloro-1-[4-(2-chloropropanoyl)-1,4-diazepan-1-yl]propan-1-one |
InChI |
InChI=1S/C11H18Cl2N2O2/c1-8(12)10(16)14-4-3-5-15(7-6-14)11(17)9(2)13/h8-9H,3-7H2,1-2H3 |
InChI Key |
BXSMHFDWPREWAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCN(CC1)C(=O)C(C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


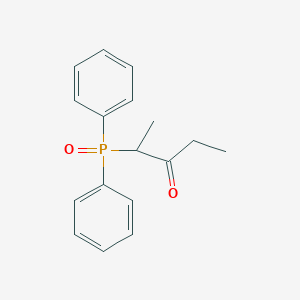

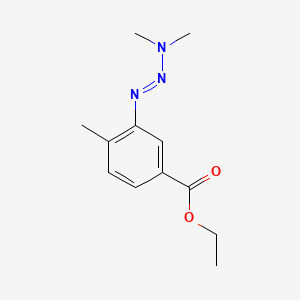
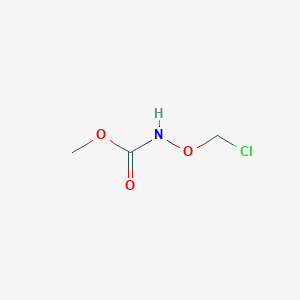
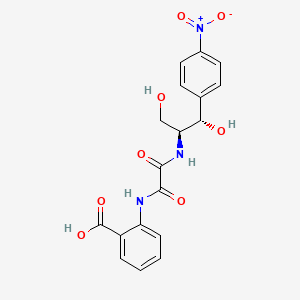
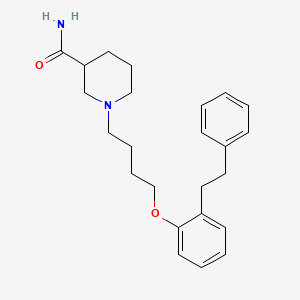

![N,N-Dimethyl-4-[2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]aniline](/img/structure/B14452454.png)
![14-[1-(4-Bromophenoxy)ethyl]-2,11a-dimethyl-1,2,3,4,7a,10,11,11a,12,13-decahydro-7h-9,11b-epoxy-13a,5a-prop[1]enophenanthro[2,1-f][1,4]oxazepine-9,12(8h)-diol](/img/structure/B14452458.png)

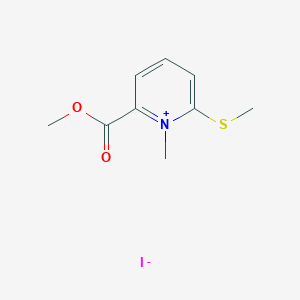
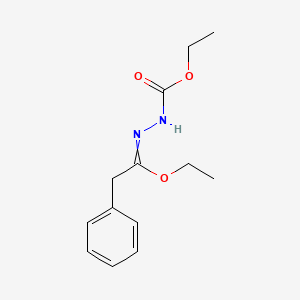
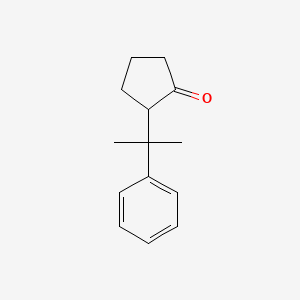
![Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester](/img/structure/B14452476.png)
